molecular formula C15H19Cl2N3O2 B13438155 [4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone

[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone

Cat. No.: B13438155
M. Wt: 344.2 g/mol
InChI Key: ZVSJDUNUGMVNIL-UHFFFAOYSA-N
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Description

[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound features a piperazine ring substituted with a dichlorophenyl group and a morpholine ring, making it a unique structure with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone typically involves the reaction of 2,4-dichlorophenylpiperazine with morpholine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and morpholine rings. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of [4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone apart from these similar compounds is its unique combination of the dichlorophenyl and morpholine groups. This distinct structure imparts different pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C15H19Cl2N3O2

Molecular Weight

344.2 g/mol

IUPAC Name

[4-(2,4-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H19Cl2N3O2/c16-12-1-2-14(13(17)11-12)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2

InChI Key

ZVSJDUNUGMVNIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCOCC3

Origin of Product

United States

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